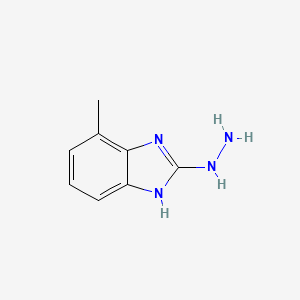

2-Hydrazino-4-methyl-1H-benzimidazole

Descripción

Significance of Benzimidazole (B57391) and Hydrazine (B178648) Scaffolds in Contemporary Chemical Research

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is widely recognized as a "privileged" structure in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of FDA-approved drugs and biologically active compounds. nih.gov The structural and physicochemical attributes of the benzimidazole nucleus, such as its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind effectively with a wide array of biological macromolecules. nih.gov Consequently, benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. sigmaaldrich.comrsc.org The versatility of the benzimidazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's biological and chemical characteristics for targeted therapeutic applications.

Similarly, the hydrazine scaffold (-NH-NH2) is a cornerstone in modern chemical synthesis. smolecule.com Hydrazine and its derivatives are highly valued for their reactivity and serve as crucial building blocks in the construction of diverse molecular architectures. smolecule.com They can function as potent nucleophiles, reducing agents, and are fundamental precursors for synthesizing a wide range of nitrogen-containing heterocyclic compounds, such as pyrazoles, triazoles, and pyridazines. smolecule.comchemicalbook.com The capacity of the hydrazine group to undergo condensation reactions, particularly with aldehydes and ketones to form stable hydrazones, is a widely exploited transformation in organic synthesis. chemicalbook.com This reactivity makes hydrazine derivatives indispensable tools for creating complex molecules with applications spanning from pharmaceuticals to materials science. smolecule.comcymitquimica.com

Contextualizing 2-Hydrazino-4-methyl-1H-benzimidazole within Heterocyclic Chemistry

This compound is a distinct molecule within the broad class of heterocyclic compounds. Its core structure is the benzimidazole system, which is an aromatic heterocyclic compound characterized by the fusion of a benzene ring with a five-membered imidazole ring. researchgate.netinstras.com The imidazole component itself is a five-membered ring containing two nitrogen atoms, which can exist in tautomeric forms. instras.comgoogle.com

The defining feature of the title compound is the hydrazine group (-NHNH2) attached to the C2 position of the benzimidazole ring. This specific substitution creates a highly reactive and versatile intermediate. The hydrazine moiety is known for its nucleophilic character, making the compound a valuable precursor for a variety of chemical transformations. smolecule.com For instance, it readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones, a class of compounds extensively studied for their own biological activities. nih.govnih.gov The presence of the methyl group at the 4-position of the benzimidazole ring introduces electronic and steric effects that can influence the reactivity and biological profile of the molecule compared to its unsubstituted counterpart.

The table below summarizes the key structural features of this compound.

| Feature | Description |

| Core Scaffold | Benzimidazole (fused benzene and imidazole rings) |

| Key Functional Group | Hydrazine (-NHNH2) at C2 position |

| Substitution | Methyl (-CH3) group at C4 position |

| Classification | Substituted Heterocyclic Compound |

| Reactivity | Nucleophilic character, precursor for hydrazones, triazoles, etc. smolecule.comchemicalbook.com |

Current Research Landscape and Identified Knowledge Gaps for the Compound

The current research landscape for 2-hydrazinobenzimidazoles reveals a focus on their synthesis and evaluation as biologically active agents. Studies have demonstrated that derivatives of 2-hydrazinobenzimidazole possess significant antitumor and anthelmintic properties. researchgate.netnih.govtradingchem.com For example, research has shown that certain derivatives can act as potent inhibitors of tubulin polymerization, a mechanism relevant to anticancer and antiparasitic effects. nih.govnih.gov The synthesis of these compounds often involves the reaction of a precursor like 2-mercaptobenzimidazole (B194830), which is oxidized and subsequently reacted with hydrazine hydrate (B1144303). nih.gov

Despite the research into the broader class of 2-hydrazinobenzimidazoles, there is a notable knowledge gap concerning the specific compound, this compound (CAS Number: 63503-83-3). While its existence is confirmed through chemical supplier databases, dedicated scientific studies focusing on its synthesis, reactivity, and biological profile are scarce in published literature. Much of the available research investigates either the unsubstituted 2-hydrazinobenzimidazole or derivatives with substitutions at other positions. For instance, significant work has been done on forming hydrazones from 2-hydrazinobenzimidazole with various aldehydes to explore their therapeutic potential. researchgate.netgoogle.com

This lack of specific data for the 4-methyl variant represents a significant gap. The influence of the 4-methyl group on the compound's properties—such as its pKa, solubility, crystal packing, and interaction with biological targets—remains largely unexplored. Further research is required to synthesize and characterize this compound and to systematically investigate its chemical reactivity and potential applications, thereby providing a more complete understanding of this specific member of the promising hydrazinobenzimidazole family.

Below is a table of physical and chemical properties for the related compound 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride, illustrating the type of data that is currently lacking for the 4-methyl analog.

| Property | Value |

| Molecular Formula | C8H11ClN4 |

| Molecular Weight | 198.65 g/mol |

| Form | Solid |

| InChIKey | GMGZZLZIPBXMPT-UHFFFAOYSA-N |

| Data for 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride cymitquimica.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methyl-1H-benzimidazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5-3-2-4-6-7(5)11-8(10-6)12-9/h2-4H,9H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSSNYNZFSNIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydrazino 4 Methyl 1h Benzimidazole and Cognate Derivatives

Environmentally Benign Synthesis Approaches

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of efficient catalysts, safer solvents, and energy-saving protocols.

Catalytic Systems for Enhanced Efficiency: Investigation of Lewis Acid Catalysis, Zinc Triflate, and Alumina (B75360) as Green Catalysts

The use of catalysts is fundamental to enhancing the efficiency of benzimidazole (B57391) synthesis, often enabling milder reaction conditions and higher yields. Lewis acids, in particular, have been extensively investigated for their ability to activate reactants in the crucial condensation step.

Metal-Organic Frameworks (MOFs) have emerged as effective heterogeneous Lewis acid catalysts. For instance, a manganese-based MOF (Mn-TPA MOF) has been shown to efficiently catalyze the synthesis of benzimidazole derivatives from o-phenylenediamine (B120857) and various aldehydes. nih.gov The desolvated MOF provides open metal sites that act as Lewis acid centers, facilitating the reaction with high conversion rates (up to 99.9%) and excellent recyclability over 30 cycles. nih.govrsc.org Other nanomaterial-based catalysts, such as a BiOCl/FeOCl/SiO₂ nanocomposite, also leverage Lewis acidity to activate the aldehyde group, leading to high efficiency under mild conditions. nih.gov

While specific studies on Zinc Triflate for this exact synthesis are not prevalent, other metal triflates are well-documented. Erbium triflate (Er(OTf)₃), for example, has been used in minute quantities (1 mol%) as a highly efficient Lewis acid catalyst in the microwave-assisted, solvent-free synthesis of 1,2-disubstituted benzimidazoles, yielding products in 5-10 minutes with 86-99% efficiency. mdpi.com

Alumina (Al₂O₃) and modified alumina serve as robust and recyclable solid acid catalysts. nih.govresearchgate.net Alumina-sulfuric acid has been employed for the assembly of 2-aryl-1-arylmethyl-1H-benzimidazoles, providing good to excellent yields under mild conditions and demonstrating recyclability up to seven times. rsc.org Similarly, mixed oxide systems like ZrO₂–Al₂O₃ have been used as solid acid catalysts, proving effective under thermal conditions and reusable for up to five cycles. nih.govrsc.org The catalytic activity of these materials is often correlated with their surface acidity. researchgate.net

| Catalyst System | Key Features | Reported Efficiency | Source |

|---|---|---|---|

| Mn-TPA MOF (Lewis Acid) | Heterogeneous, reusable, open metal sites | Up to 99.9% conversion; recyclable for 30 cycles | nih.govrsc.org |

| Alumina-Sulfuric Acid | Solid acid, recyclable | Good to excellent yields; recyclable 7 times | rsc.org |

| ZrO₂–Al₂O₃ | Solid acid, thermally stable | Good yields; recyclable 5 times | nih.govrsc.org |

| Er(OTf)₃ (Lewis Acid) | Highly efficient at low loading (1 mol%) | 86-99% yield under microwave conditions | mdpi.com |

Solvent Engineering and Reaction Media: Exploration of Green Solvents (e.g., PEG400), Ionic Liquids, and Aqueous Systems

The choice of solvent is a critical aspect of green synthesis, with a focus on replacing volatile and toxic organic solvents.

Aqueous Systems: Water is an ideal green solvent due to its safety, availability, and environmental compatibility. rsc.org Efficient one-pot syntheses of 2-substituted benzimidazoles have been developed using water as the reaction medium at room temperature, often with the aid of a catalyst like boric acid. researchgate.net This method is noted for its simple operational procedure, mild conditions, and high yields. researchgate.net

Polyethylene Glycol (PEG): PEG, particularly PEG-400, has been identified as a recyclable and effective solvent system for benzimidazole synthesis. researchgate.netias.ac.in It is non-toxic, thermally stable, and commercially available at a low cost. ias.ac.in Research has shown that using PEG-400 as a solvent at 80-85 °C provides an excellent medium for the synthesis of benzimidazole derivatives, with attractive features including mild reaction conditions, easy workup, and high yields. researchgate.net In some protocols, a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) is used in conjunction with PEG to enhance reaction rates. ias.ac.in

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. derpharmachemica.commdpi.com They can function as both the solvent and the catalyst. researchgate.net Ultrasound-promoted synthesis of 2-aryl benzimidazoles has been successfully carried out in ionic liquids like 1-butylimidazolium bisulphate, which eliminates the need for an additional catalyst and results in good yields with short reaction times. derpharmachemica.com The designability of ionic liquids allows for the tuning of their properties to optimize solubility and catalytic activity for specific reactions. mdpi.com

Energy-Efficient Synthesis Protocols: Utilization of Microwave Irradiation and Room Temperature Reactions

Reducing energy consumption is a key goal of green chemistry, addressed through methods like microwave-assisted synthesis and reactions at ambient temperatures.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has become a well-established technique for accelerating chemical reactions. nih.govresearchgate.net For benzimidazole synthesis, microwave irradiation offers significant advantages, including drastically reduced reaction times (from hours to minutes), high yields, and often cleaner reactions with easier workup. mdpi.comnih.gov The synthesis of 1,2-disubstituted benzimidazoles has been achieved in 5-10 minutes with yields up to 99% under solvent-free, microwave-assisted conditions. mdpi.com This method's efficiency stems from the direct and rapid heating of the reaction mixture. fip.orgnih.gov

Room Temperature Reactions: Conducting syntheses at room temperature is highly energy-efficient and simplifies the experimental setup. Several protocols for benzimidazole synthesis have been optimized to proceed effectively at ambient temperature. researchgate.netsphinxsai.com These methods typically involve a one-pot condensation of an o-phenylenediamine with an aldehyde in the presence of a suitable catalyst, such as boric acid in water or methane (B114726) sulfonic acid in acetonitrile. researchgate.netwisdomlib.org These reactions are praised for their mild conditions, economic viability, and high yields of the desired products. researchgate.netsamipubco.com

| Energy-Efficient Protocol | Typical Conditions | Key Advantages | Source |

|---|---|---|---|

| Microwave Irradiation | Solvent-free or with minimal solvent, catalyst (e.g., Er(OTf)₃) | Very short reaction times (5-15 min), high yields (up to 99%) | mdpi.comresearchgate.net |

| Room Temperature Reaction | Aqueous media or organic solvent, catalyst (e.g., Boric Acid, MSA) | Low energy consumption, simple procedure, mild conditions | researchgate.netwisdomlib.org |

Conventional and Optimized Synthetic Pathways

While green methodologies are advancing, conventional synthetic strategies remain foundational. These pathways often involve condensation reactions to build the core heterocyclic structure, followed by functionalization to introduce specific substituents like the hydrazino group.

Condensation Reactions for Core Structure Formation

The most common method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine with a carbonyl compound, typically an aldehyde. nih.govorganic-chemistry.org For the target molecule, 2-Hydrazino-4-methyl-1H-benzimidazole, this would involve the condensation of 3-methyl-1,2-phenylenediamine with a suitable C1 synthon.

The resulting 2-substituted benzimidazole can then undergo further reactions. A key reaction of the target compound itself is condensation. 2-Hydrazinobenzimidazoles readily condense with various aldehydes and ketones to form the corresponding hydrazones. oup.comnih.gov This reaction is often catalyzed by a weak acid, such as acetic acid or citric acid, and proceeds efficiently in solvents like ethanol (B145695). nih.gov The formation of the stable azomethine (C=N) bond in the hydrazone derivative is a versatile route for further molecular elaboration. nih.gov

Strategic Functionalization and Derivatization Routes using Hydrazine (B178648) Hydrate (B1144303)

The introduction of the hydrazino group at the 2-position of the benzimidazole ring is a critical step that typically involves nucleophilic substitution using hydrazine hydrate. Several precursors can be used for this transformation.

One established route starts with a 2-mercaptobenzimidazole (B194830) derivative. researchgate.net The thiol is first oxidized, for instance with potassium permanganate, to form the corresponding 2-sulfonic acid. nih.govresearchgate.net This sulfonic acid derivative is then refluxed with an excess of hydrazine hydrate, which displaces the sulfonic acid group to yield the desired 2-hydrazinobenzimidazole. nih.govresearchgate.net

Another common pathway involves the reaction of a benzimidazole ester with hydrazine hydrate. For example, ethyl (2-methyl-1H-benzimidazol-1-yl)acetate can be treated with hydrazine hydrate in refluxing ethanol to produce 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide. nih.gov Similarly, methyl 4-(5-cyano-1H-benz[d]imidazole-2-yl)benzoate is converted to its corresponding benzohydrazide (B10538) using hydrazine hydrate in ethanol. acs.org This reaction effectively converts an ester functional group into a hydrazide, which is a key intermediate for synthesizing various bioactive molecules. nih.govresearchgate.netmdpi.com The reaction of a 2-chlorobenzimidazole (B1347102) derivative with hydrazine hydrate also serves as a direct route to the 2-hydrazino product. derpharmachemica.com

Synthesis of 1,2-Disubstituted Benzimidazole Analogues

The introduction of substituents at both the 1- and 2-positions of the benzimidazole scaffold can be achieved through several synthetic routes. These methods often involve either the sequential functionalization of a pre-formed benzimidazole ring or a one-pot condensation reaction of appropriately substituted precursors.

One prominent strategy involves the initial synthesis of a 2-substituted benzimidazole, such as this compound, followed by N-alkylation or N-arylation at the 1-position. The regioselectivity of this N-substitution is a critical aspect, as alkylation can occur at either the N-1 or N-3 position of the benzimidazole ring. The choice of base, solvent, and alkylating agent can significantly influence the outcome. For instance, the use of sodium hydride in a suitable solvent has been shown to provide excellent regioselectivity for N-1 alkylation in similar heterocyclic systems. beilstein-journals.org

Alternatively, 1,2-disubstituted benzimidazoles can be prepared via a condensation reaction between an N-substituted o-phenylenediamine and a suitable one-carbon synthon. For the synthesis of 2-hydrazino derivatives, this would conceptually involve the reaction of an N-alkyl- or N-aryl-3-methyl-o-phenylenediamine with a precursor that can introduce the hydrazino group.

More advanced and efficient methods for the synthesis of 1,2-disubstituted benzimidazoles (not containing the hydrazino group) have been developed, which could potentially be adapted. One such method employs microwave irradiation in the presence of a catalytic amount of erbium triflate (Er(OTf)₃) under solvent-free conditions. nih.gov This approach offers rapid reaction times and high yields. Another effective method utilizes phosphoric acid as a homogeneous catalyst for the condensation of o-phenylenediamines and aldehydes under mild thermal conditions. nih.govrsc.org

A general synthetic pathway to 1,2-disubstituted benzimidazole hydrazones often commences with the synthesis of a 2-mercaptobenzimidazole derivative. This is typically achieved by reacting the corresponding o-phenylenediamine with carbon disulfide. The resulting 2-thiol can then be converted to a 2-hydrazino derivative. Subsequent condensation with various aldehydes or ketones yields the desired 1,2-disubstituted hydrazone derivatives. nih.govsci-hub.se

For instance, the synthesis of 1-benzyl-2-(p-tolyl)-1H-benzo[d]imidazole has been reported with a yield of 81% using phosphoric acid as a catalyst. nih.gov While this example does not produce a 2-hydrazino derivative directly, the underlying principle of catalyzed condensation is broadly applicable and could be explored for the synthesis of the target compounds.

The following table summarizes selected examples of synthetic methods for 1,2-disubstituted benzimidazoles, highlighting the diversity of achievable substitutions.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| N-phenyl-o-phenylenediamine, Benzaldehyde | 1% mol Er(OTf)₃, Microwave irradiation, Solvent-free | 1,2-diphenyl-1H-benzimidazole | 99 | nih.gov |

| o-phenylenediamine, 4-Methoxybenzaldehyde, Benzylamine | Phosphoric acid, Methanol, Reflux | 1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 79 | nih.gov |

| o-phenylenediamine, 4-Methylbenzaldehyde, 4-Methylbenzylamine | Phosphoric acid, Methanol, Reflux | 1-(4-Methylbenzyl)-2-(p-tolyl)-1H-benzo[d]imidazole | 81 | nih.gov |

| o-phenylenediamine, 4-Chlorobenzaldehyde, 4-Chlorobenzylamine | Phosphoric acid, Methanol, Reflux | 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 89 | nih.gov |

Comparative Analysis of Synthetic Strategies for Yield, Selectivity, and Sustainability

Selectivity: Regioselectivity is a major challenge in the synthesis of 1-substituted benzimidazoles from their NH-precursors. The reaction can lead to a mixture of N-1 and N-3 isomers, which are often difficult to separate. The choice of reaction conditions is paramount in controlling the selectivity. The use of specific catalysts and solvent systems can favor the formation of one isomer over the other. For instance, enzymatic catalysis is emerging as a highly selective method for the N-alkylation of benzimidazoles, offering excellent control over regioselectivity.

Sustainability: The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. Strategies that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate less waste are highly desirable. Microwave-assisted synthesis is a prime example of a sustainable approach, as it often leads to significantly shorter reaction times and can be performed under solvent-free conditions, thereby reducing energy consumption and solvent waste. nih.gov The use of recyclable, non-toxic catalysts like phosphoric acid also contributes to the sustainability of the synthesis. nih.govrsc.org In contrast, classical methods may involve the use of stoichiometric amounts of hazardous reagents and volatile organic solvents, making them less environmentally friendly.

A comparative overview of different synthetic strategies is presented in the table below:

| Synthetic Strategy | Typical Yields | Selectivity (Regiocontrol) | Sustainability Aspects |

| Classical Multi-step Synthesis | Moderate to Low | Often poor, leading to isomeric mixtures. | Can involve hazardous reagents and solvents, generating significant waste. |

| Phosphoric Acid Catalysis | Good to Excellent (61-89%) nih.govrsc.org | Good, but can depend on substrates. | Uses an environmentally benign and inexpensive catalyst. nih.govrsc.org Mild conditions. nih.govrsc.org |

| Microwave-Assisted Synthesis | Excellent (up to 99%) nih.gov | High, often favoring one isomer. | Reduced reaction times, energy efficiency, often solvent-free. nih.gov |

| Enzymatic Catalysis | Variable | Excellent, highly specific for one regioisomer. | Biodegradable catalyst, mild reaction conditions, high selectivity. |

Elucidating Chemical Reactivity and Derivatization Pathways of 2 Hydrazino 4 Methyl 1h Benzimidazole

Mechanistic Studies of Condensation Reactions

The hydrazino moiety (-NHNH2) at the 2-position of the 4-methyl-1H-benzimidazole ring is a potent nucleophile, making it highly susceptible to condensation reactions with carbonyl compounds. These reactions are fundamental to the synthesis of a wide array of hydrazone derivatives, which serve as versatile intermediates and biologically active molecules.

Formation of Hydrazone Derivatives: Reaction Kinetics and Thermodynamic Considerations

The condensation of 2-Hydrazino-4-methyl-1H-benzimidazole with aldehydes and ketones proceeds through a nucleophilic addition-elimination mechanism to form hydrazones. The reaction is typically catalyzed by acids, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazino group.

Recent studies on the condensation of 2-hydrazinobenzimidazole with various aldehydes and ketones have demonstrated that the reaction yield and rate are influenced by the choice of solvent and catalyst. For instance, the use of ethanol (B145695) as a solvent and citric acid as a green catalyst has been shown to provide excellent yields of the corresponding hydrazones. nih.gov The protic nature of ethanol aids in the solvation of reactants and the catalyst, while citric acid facilitates proton transfer, which is crucial for the reaction kinetics. nih.gov

The general mechanism for the acid-catalyzed formation of hydrazones from 2-hydrazinobenzimidazoles is depicted below:

Interactive Data Table: Effect of Solvents on Hydrazone Formation Yield

| Entry | Solvent | Time (h) | Isolated Yield (%) |

| 1 | Methanol | 3 | 85 |

| 2 | Ethanol | 3 | 94 |

| 3 | DMF | 3 | 84 |

| 4 | Dioxane | 3 | 82 |

| 5 | DMSO | 3 | 80 |

| Data derived from a representative reaction of 2-hydrazinobenzimidazole and benzaldehyde. nih.gov |

From a thermodynamic standpoint, the formation of the hydrazone is generally a favorable process, driven by the formation of a stable C=N double bond and the elimination of a small molecule, water. Computational studies using Density Functional Theory (DFT) on related 2-hydrazinobenzimidazole-derived hydrazones have shown that the E-isomer is typically more stable than the Z-isomer. nih.gov The electronic energy of the E-isomer is consistently lower in both the gas phase and in solution, indicating its thermodynamic preference. nih.gov

Nucleophilic Reactivity Profiles of the Hydrazino Group

The hydrazino group in this compound possesses two nitrogen atoms with lone pairs of electrons, making it a bidentate nucleophile. However, in condensation reactions with carbonyl compounds, it is the terminal amino group (-NH2) that acts as the primary nucleophile. The nucleophilicity of this group is influenced by the electronic properties of the benzimidazole (B57391) ring. The presence of the methyl group at the 4-position has a modest electron-donating effect, which can slightly enhance the nucleophilicity of the hydrazino group compared to its unsubstituted counterpart.

The reactivity of the hydrazino group allows for its participation in various other nucleophilic substitution and addition reactions, extending its utility in the synthesis of diverse heterocyclic systems. The inherent nucleophilic character of hydrazones derived from this compound also enables them to engage in strong hydrogen bonding interactions, which is a key factor in their biological activity and their ability to interact with enzymes and receptors. nih.gov

Advanced Ligand Design and Coordination Chemistry

The presence of multiple nitrogen heteroatoms in this compound and its derivatives makes them excellent candidates for use as ligands in coordination chemistry. These compounds can form stable complexes with a variety of transition metal ions, leading to the development of novel materials with interesting magnetic, electronic, and catalytic properties.

Chelation Behavior with Transition Metal Ions: Investigation of Coordination Modes

This compound and its hydrazone derivatives can act as multidentate ligands, coordinating with metal ions through the nitrogen atoms of the benzimidazole ring and the hydrazino/hydrazone moiety. The specific coordination mode depends on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Common coordination modes for related benzimidazole-derived hydrazone ligands include:

Bidentate (N,N) Chelation: Involving the imine nitrogen of the hydrazone and the imidazole (B134444) nitrogen of the benzimidazole ring.

Tridentate (N,N,O or N,N,S) Chelation: In cases where the hydrazone is derived from a carbonyl compound containing an additional donor atom (e.g., a hydroxyl or thiol group), this atom can also participate in coordination.

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Zn(II), Cd(II), Cr(III), Fe(III), Mn(II), Co(II), Ni(II), Re(I), Ru(II) complexes)

A number of transition metal complexes of benzimidazole-derived ligands have been synthesized and characterized. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating.

For instance, Cu(II), Zn(II), and Ni(II) complexes of bis-benzimidazole derivatives have been successfully synthesized from 2-(1H-benzimidazol-2-yl)-phenol derivatives and the corresponding metal salts in ethanol. nih.gov Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with hydrazone ligands derived from the condensation of thiophene-2-carboxylic acid hydrazide and 2-furaldehyde have been prepared and characterized.

The resulting metal complexes are often colored solids and their structures are typically elucidated using a combination of analytical and spectroscopic techniques, including:

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-H) upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry around the metal center.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex and infer the oxidation state and spin state of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR can provide detailed information about the ligand environment in the complex.

Structural Elucidation and Stability of Coordination Compounds

The high stability of these complexes is often attributed to the chelate effect, where the multidentate ligand forms one or more rings with the central metal ion, leading to a more thermodynamically favorable complex compared to coordination with monodentate ligands. The formation of stable metal complexes with benzimidazole-derived ligands is a key factor in their potential application as anticancer agents and in other biomedical fields. nih.gov

Radical Reactivity and Antioxidant Mechanisms

The antioxidant potential of benzimidazole derivatives, particularly those bearing a hydrazino or hydrazone moiety, is a subject of significant scientific interest. The capacity of this compound and its derivatives to neutralize free radicals is attributed to their ability to donate a hydrogen atom or an electron, thereby stabilizing the radical species. This reactivity is governed by several mechanisms, including Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Radical Adduct Formation (RAF). nih.govresearchgate.net Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics and kinetics of these pathways, helping to predict the most probable mechanism of action in different environments (polar and nonpolar). nih.govresearchgate.netresearchgate.net

Pathways Involving Hydrogen Atom Transfer (HAT)

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant molecule donates a hydrogen atom to a free radical, thus quenching it in a single step. tandfonline.comacs.org For this compound, the N-H bonds of both the imidazole ring and the hydrazino moiety are potential sites for HAT. nih.gov

The feasibility of the HAT mechanism is often evaluated by calculating the Bond Dissociation Enthalpy (BDE). A lower BDE for a specific X-H bond (where X is N in this case) indicates a weaker bond, making hydrogen atom donation more thermodynamically favorable. researchgate.net In nonpolar or lipidic environments, the HAT mechanism is often the predominant pathway for radical scavenging by benzimidazole derivatives. DFT studies on related benzimidazole structures suggest that the HAT mechanism governs their radical scavenging activity in the lipid phase. The enol form, resulting from keto-enol tautomerism, is also capable of donating a hydrogen atom to a radical. tandfonline.com

Single-Electron Transfer followed by Proton Transfer (SET-PT) Mechanisms

The SET-PT mechanism involves two distinct steps. First, the antioxidant molecule transfers a single electron to the free radical, forming a radical cation and an anion. In the second step, the radical cation transfers a proton to the anion, resulting in the neutralized radical and a stable cation of the antioxidant. acs.org

This pathway is particularly relevant in polar solvents, which can stabilize the charged intermediates formed during the process. nih.gov The initial electron transfer step is governed by the Ionization Potential (IP) of the antioxidant; a lower IP facilitates easier electron donation. Subsequent proton transfer is related to the Proton Dissociation Enthalpy (PDE). researchgate.net For many benzimidazole derivatives, the SET-PT mechanism is considered less probable than other pathways in polar media, but it remains a possible route for antioxidant action. nih.gov

Radical Adduct Formation (RAF) Studies

In the Radical Adduct Formation (RAF) mechanism, the antioxidant molecule does not donate an atom or electron but instead forms a covalent bond with the free radical, creating a more stable, non-radical adduct. nih.gov This pathway is distinct from HAT and SET-PT as it involves the formation of a new, larger molecule.

The benzimidazole ring system, with its aromatic character, presents several carbon and nitrogen atoms that can serve as sites for radical attack. nih.gov Computational studies have shown that radical attack for adduct formation is possible at multiple sites on the benzimidazole core. nih.gov The RAF mechanism is considered a viable pathway for the deactivation of free radicals in both polar and nonpolar media. nih.govresearchgate.net Theoretical studies predict that compounds like this compound can effectively deactivate various free radicals, including hydroxyl, alkoxyl, and hydroperoxyl radicals, through the RAF mechanism. researchgate.net

| Mechanism | Description | Key Thermodynamic Parameter | Favored Environment | Reference |

|---|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom to a free radical in a single step. | Bond Dissociation Enthalpy (BDE) | Nonpolar / Lipidic | nih.govresearchgate.net |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | Two-step process involving initial electron transfer followed by proton transfer. | Ionization Potential (IP) | Polar / Aqueous | nih.gov |

| Radical Adduct Formation (RAF) | Covalent bonding of the antioxidant molecule to the free radical. | Reaction Enthalpy of Adduct Formation | Both Polar and Nonpolar | nih.govresearchgate.net |

Further Derivatization Opportunities: Synthesis of Thiosemicarbazides, Thiosemicarbazones, Sulfonamides, Pyrazoles, Thiadiazoles, Thiophenes, and Pyrane Derivatives

The hydrazino group at the 2-position of the 4-methyl-1H-benzimidazole core is a versatile functional group that serves as a key starting point for the synthesis of a wide array of heterocyclic derivatives. Its nucleophilic nature allows for condensation and cyclization reactions to build more complex molecular architectures with potential applications in medicinal chemistry.

Thiosemicarbazides and Thiosemicarbazones: this compound can be readily converted into N-substituted thiosemicarbazides. This is typically achieved by reacting the hydrazine (B178648) with various aryl or alkyl isothiocyanates in a suitable solvent like methanol or ethanol. nih.gov These thiosemicarbazide intermediates are valuable precursors for synthesizing thiosemicarbazones. The condensation of the thiosemicarbazide with a wide range of aldehydes or ketones, often under reflux in ethanol with a few drops of acetic acid as a catalyst, yields the corresponding thiosemicarbazone derivatives. nih.govmdpi.comsemanticscholar.org This multi-step synthesis allows for significant structural diversity in the final products. nih.govresearchgate.net

Sulfonamides: Sulfonamide derivatives can be synthesized by reacting this compound with various substituted sulfonyl chlorides. semanticscholar.org This reaction typically involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonohydrazide linkage.

Pyrazoles: The synthesis of pyrazole derivatives is a common application of hydrazine compounds. The most prevalent method involves the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.govmdpi.com By reacting this compound with an appropriate 1,3-dielectrophilic reagent, a new five-membered pyrazole ring can be annulated to the benzimidazole core. nih.govchim.it Microwave-assisted and solvent-free reaction conditions have also been developed for efficient pyrazole synthesis. mdpi.com

Thiadiazoles: The hydrazino moiety is a key building block for the synthesis of 1,3,4-thiadiazole rings. One common pathway involves the reaction of the hydrazine with carbon disulfide and potassium hydroxide to form a dithiocarbazate salt, which can then be cyclized with an acid to form a mercapto-thiadiazole. Alternatively, reaction with acyl chlorides followed by cyclization with a dehydrating agent like phosphorus oxychloride can yield substituted 1,3,4-thiadiazoles. Another route involves reacting thiosemicarbazide derivatives (synthesized from the parent hydrazine) with reagents like ω-bromoacetophenone. mdpi.com

Thiophenes and Pyrane Derivatives: While direct synthesis from 2-hydrazinobenzimidazoles is less commonly documented, the versatile reactivity of the hydrazine group allows for its incorporation into thiophene and pyrane synthesis schemes. For instance, the Gewald reaction, a multicomponent reaction for thiophene synthesis, can potentially be adapted. Similarly, the synthesis of pyran derivatives often involves reactions with β-dicarbonyl compounds or α,β-unsaturated carbonyls under various catalytic conditions, pathways where the hydrazine could act as a nucleophilic component in a multi-step synthesis.

| Derivative Class | Key Reagents | General Reaction Type | Reference |

|---|---|---|---|

| Thiosemicarbazides | Aryl/Alkyl Isothiocyanates | Addition | nih.gov |

| Thiosemicarbazones | Thiosemicarbazide intermediate + Aldehydes/Ketones | Condensation | nih.govmdpi.comsemanticscholar.org |

| Sulfonamides | Substituted Sulfonyl Chlorides | Nucleophilic Substitution | semanticscholar.org |

| Pyrazoles | 1,3-Diketones or α,β-Unsaturated Ketones | Cyclocondensation | nih.govmdpi.com |

| Thiadiazoles | Carbon Disulfide or Acyl Halides followed by cyclization | Cyclization | mdpi.com |

| Thiophenes | α-Haloketones, Activated Nitriles (e.g., Gewald reaction) | Multicomponent Cyclocondensation | N/A |

| Pyrane Derivatives | β-Dicarbonyl compounds, α,β-Unsaturated Carbonyls | Cyclocondensation / Michael Addition | N/A |

Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Hydrazino-4-methyl-1H-benzimidazole, providing detailed information about its proton and carbon framework.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the aromatic, methyl, and hydrazino protons. While specific data for this exact compound is not widely published, analysis of the closely related analogue, 2-Hydrazino-4-methylbenzothiazole, provides valuable insight into the expected chemical shifts and coupling patterns.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The proton at position 7 (H-7), being adjacent to the methyl-substituted carbon, would likely appear as a doublet. The proton at position 5 (H-5) would also be a doublet, while the proton at position 6 (H-6) would present as a triplet or a doublet of doublets due to coupling with both H-5 and H-7. The methyl group protons (CH₃) at position 4 typically appear as a singlet in the upfield region of the spectrum.

The protons of the hydrazino group (-NH-NH₂) and the benzimidazole (B57391) ring (N-H) are labile and their chemical shifts are sensitive to solvent, concentration, and temperature. These protons often appear as broad singlets and can exchange with deuterium in deuterated solvents, leading to the disappearance of their signals. In derivatives of 2-hydrazinobenzimidazole, the labile NH protons have been observed over a broad range, sometimes as high as 11.26–11.55 ppm for hydrazones.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is extrapolated from known benzimidazole derivatives and the 2-hydrazino-4-methylbenzothiazole analogue.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (Imidazole) | > 10.0 | Broad Singlet | 1H |

| NH (Hydrazino) | Variable | Broad Singlet | 1H |

| NH₂ (Hydrazino) | Variable | Broad Singlet | 2H |

| H-7 | ~7.0 - 7.3 | Doublet | 1H |

| H-5 | ~7.0 - 7.3 | Doublet | 1H |

| H-6 | ~6.8 - 7.1 | Triplet / dd | 1H |

| CH₃ | ~2.4 | Singlet | 3H |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the structure. The chemical shifts are influenced by the electronic environment of each carbon.

The carbon atom at position 2 (C-2), directly attached to the electron-donating hydrazino group and two nitrogen atoms, is expected to be significantly deshielded and appear far downfield. The quaternary carbons of the benzene ring (C-3a and C-7a) will also have characteristic downfield shifts. The methyl-substituted carbon (C-4) will be shifted slightly downfield compared to the other aromatic CH carbons. The remaining aromatic carbons (C-5, C-6, C-7) will appear in the typical aromatic region. The methyl carbon (CH₃) will be found in the upfield aliphatic region of the spectrum. In related 2-alkyl-benzimidazoles, the C-2 carbon signal is typically shifted downfield by 10-15 ppm compared to the parent benzimidazole. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 160 |

| C-3a | ~135 - 145 |

| C-7a | ~130 - 140 |

| C-4 | ~125 - 135 |

| C-6 | ~120 - 125 |

| C-5 | ~110 - 120 |

| C-7 | ~105 - 115 |

| CH₃ | ~15 - 20 |

This compound can exist in different tautomeric forms, primarily the amino and imino forms, due to proton migration between the exocyclic and ring nitrogen atoms. rsc.org This tautomerism can lead to signal broadening or the observation of averaged signals in standard NMR spectra, depending on the rate of exchange. beilstein-journals.orgnih.gov

Advanced NMR techniques like ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) can be invaluable for studying these dynamic processes. A NOESY experiment can reveal spatial proximities between protons. For instance, correlations between the methyl protons and the H-5 proton, or between the hydrazino protons and the H-7 proton, could help confirm the conformational preferences of the side chain relative to the benzimidazole ring.

Furthermore, studying the molecule at low temperatures could slow down the tautomeric exchange rate sufficiently to allow for the observation of distinct signals for each tautomer, providing insight into the equilibrium position. mdpi.com While specific NOESY studies on this compound are not documented, the principles of tautomerism in the benzimidazole family are well-established, suggesting that such techniques would be highly applicable. beilstein-journals.orgnih.govbeilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes.

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

N-H Stretching: Strong, broad bands in the region of 3100-3400 cm⁻¹ are characteristic of the N-H stretching vibrations from both the imidazole (B134444) ring and the hydrazino group. In related 1H-benzimidazole-2-yl hydrazones, these N-H bond absorptions have been observed in the 3370–3160 cm⁻¹ range. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The region between 1500-1620 cm⁻¹ contains bands due to the C=N stretching of the imidazole ring and the C=C stretching vibrations of the benzene ring.

N-H Bending: The scissoring vibration of the -NH₂ group and in-plane bending of the N-H bonds typically result in absorptions in the 1550-1650 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. Characteristic peaks for the benzimidazole ring are typically found around 1015, 1265, and 1595 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Imidazole, Hydrazine) | 3100 - 3400 | Strong, Broad |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H Stretching (CH₃) | 2850 - 3000 | Medium |

| C=N / C=C Stretching | 1500 - 1620 | Medium to Strong |

| N-H Bending | 1550 - 1650 | Medium to Strong |

The precise position and shape of the N-H stretching bands in the IR spectrum are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds (e.g., N-H···N). These interactions cause the N-H stretching frequency to decrease (a redshift) and the absorption band to become broader and more intense. The presence of multiple broad peaks in the N-H stretching region can indicate different types of hydrogen-bonded aggregates within the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HREI-MS, LC/MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Techniques such as High-Resolution Electron Impact Mass Spectrometry (HREI-MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) provide crucial data for structural elucidation.

In a typical mass spectrum of a benzimidazole derivative, the molecular ion peak (M+) is often prominent due to the stability of the aromatic system. For this compound (C₈H₁₀N₄), the expected molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula with high confidence.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the compound's structure. The fragmentation of the molecular ion of this compound is expected to proceed through several characteristic pathways. Common fragmentation patterns for benzimidazoles involve cleavages within the substituent groups and the heterocyclic ring system. The hydrazino (-NHNH₂) and methyl (-CH₃) groups can undergo fragmentation, leading to the formation of characteristic fragment ions. For instance, the loss of the hydrazino group or parts of it would result in significant peaks in the mass spectrum. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value/Observation |

|---|---|---|

| HREI-MS | Molecular Ion (M+) | m/z corresponding to C₈H₁₀N₄ |

| Key Fragment 1 | Loss of NH₂ | |

| Key Fragment 2 | Loss of N₂H₃ | |

| Key Fragment 3 | Loss of CH₃ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₈H₁₀N₄, the theoretical elemental composition can be calculated as follows:

Carbon (C): (8 * 12.01) / 162.19 * 100% = 59.24%

Hydrogen (H): (10 * 1.01) / 162.19 * 100% = 6.21%

Nitrogen (N): (4 * 14.01) / 162.19 * 100% = 34.55%

Table 2: Elemental Analysis Data for this compound (C₈H₁₀N₄)

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 59.24 | Value to be determined experimentally |

| Hydrogen (H) | 6.21 | Value to be determined experimentally |

Thermal Analysis (TG) for Investigating Ligand and Complex Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This method is particularly useful for investigating the thermal stability of compounds like this compound and its potential metal complexes.

The TGA curve provides information about the decomposition temperature and the presence of any volatile components, such as solvent molecules. For a stable organic compound, the TGA curve will show a plateau up to its decomposition temperature, after which a significant mass loss is observed. Benzimidazole derivatives are known for their high thermal stability, and it is expected that this compound would also exhibit good thermal stability acs.org.

When this compound acts as a ligand to form metal complexes, TGA can be used to study the stability of the resulting complexes. The decomposition of the complex may occur in multiple steps, corresponding to the loss of the ligand and other coordinated molecules. The analysis of the TGA curve can provide insights into the coordination environment and the strength of the metal-ligand bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzimidazole ring system and the hydrazino substituent. Benzimidazole itself exhibits strong absorption bands in the UV region. The presence of the hydrazino and methyl groups will influence the position and intensity of these bands. Generally, hydrazones and related compounds show a high-intensity absorption band around 230 nm and another band of lower intensity in the region of 345–374 nm nih.gov. The electronic transitions responsible for these absorptions are typically π → π* and n → π* transitions associated with the conjugated system of the benzimidazole ring and the non-bonding electrons of the nitrogen atoms.

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol (B145695) | ~230-240 | π → π* |

| ~280-290 | π → π* |

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., TLC, LC, GC with Derivatization)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents). For benzimidazole derivatives, TLC is commonly used to monitor the progress of a reaction by observing the disappearance of the starting materials and the appearance of the product spot. A suitable solvent system, such as a mixture of ethanol and acetone, can be used to achieve good separation nih.gov. The spots can be visualized under UV light or by using a staining agent.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation, identification, and quantification of compounds. HPLC can be used to determine the purity of a synthesized batch of this compound with high accuracy. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is often employed for the analysis of such compounds nih.gov. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its concentration and assess purity.

Gas Chromatography (GC) may also be used, although derivatization might be necessary to increase the volatility and thermal stability of the compound.

Table 4: Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Observation |

|---|---|---|---|

| TLC | Silica Gel | Ethanol/Acetone | Rf value for reaction monitoring and purity check |

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of benzimidazole (B57391) derivatives.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For benzimidazole derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles. For instance, studies on related compounds like 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole have shown that geometries optimized using the B3LYP/6–311G(d,p) level of theory are in good agreement with experimental data from X-ray crystallography nih.gov. The optimized structure of 2-chloromethyl-1H-benzimidazole hydrochloride has also been determined using the B3LYP/6-31G(d) basis set nih.gov. Such analyses for 2-Hydrazino-4-methyl-1H-benzimidazole would provide a foundational understanding of its structural parameters.

Electronic structure analysis, also derived from DFT calculations, reveals the distribution of electrons within the molecule. This includes the calculation of atomic charges and the visualization of electron density surfaces, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (imidazole) | 1.38 Å |

| N-N (hydrazine) | 1.45 Å | |

| C-C (benzene) | 1.40 Å | |

| Bond Angle | C-N-C (imidazole) | 108° |

| N-N-H (hydrazine) | 109.5° |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the orbital with the lowest energy that is unoccupied and can act as an electron acceptor youtube.comyoutube.compearson.com.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap indicates high stability and low reactivity, while a small gap suggests the molecule is more reactive. For a diiodobis(benzimidazole)Co(II) complex, the HOMO and LUMO energies were calculated to understand its electronic properties sapub.org. Similarly, for benzimidazole-hydrazide-hydrazone compounds, the energy gap was used to infer the reactivity of different conformers sciencepublishinggroup.com.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In an MEP map, different colors represent different values of the electrostatic potential. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green areas represent neutral potential nih.gov.

For the benzimidazole fungicide benomyl, MEP analysis has been used to identify the most reactive parts of the molecule, with negative regions localized over electronegative atoms nih.gov. A similar analysis for this compound would reveal the electron-rich and electron-deficient areas, providing insights into its interaction with other molecules. The nitrogen atoms of the imidazole (B134444) and hydrazine (B178648) moieties would be expected to be electron-rich regions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

Nucleophilicity: The ability of a molecule to donate electrons.

These descriptors have been calculated for benzimidazole complexes to understand their reactivity sapub.org. Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive atomic sites within the molecule.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.3 |

| Electronegativity (χ) | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

DFT calculations can be used to compute various thermodynamic parameters, such as Gibbs free energy (G), enthalpy (H), and entropy (S). These parameters are essential for predicting the spontaneity and energy changes of chemical reactions. For example, the Gibbs free energies of activation and reaction have been calculated for 1H-benzimidazole-2-yl hydrazones to understand their radical scavenging mechanisms rsc.org. The calculation of these parameters for this compound would be crucial for predicting its stability and reactivity in different chemical environments.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time researchgate.net. MD simulations provide detailed information about the conformational landscape of a molecule and its interactions with the surrounding environment, such as a solvent.

For flexible molecules like this compound, MD simulations can explore the different possible conformations and their relative energies. This is important as the biological activity of a molecule can be highly dependent on its conformation. Studies on benzimidazole derivatives have utilized MD simulations to investigate the stability of protein-ligand complexes, which is crucial for drug design nih.gov. An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange around it and how this affects its structure and dynamics. This information is vital for understanding its solubility and behavior in biological systems.

Conformer Stability and Dynamics

The conformational landscape of this compound is influenced by the rotational freedom around the C-N and N-N single bonds of the hydrazino group. Theoretical studies on similar benzimidazole-hydrazide-hydrazone compounds reveal the existence of multiple conformers, such as E/Z synperiplanar and E/Z antiperiplanar forms. dntb.gov.ua The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

For related benzimidazole-hydrazide-hydrazone compounds, density functional theory (DFT) calculations have been employed to evaluate the stability of different conformers. sciencepublishinggroup.com These studies indicate that the Gibbs free energy can be used to identify the most stable conformer, with negative values suggesting spontaneous formation. dntb.gov.ua The energy differences between various conformers can be relatively small, often within a few kcal/mol, suggesting that multiple conformations can coexist at room temperature. sciencepublishinggroup.com For instance, in a study of two benzimidazole-hydrazide-hydrazone compounds, the largest energy difference between conformers was found to be 10 Kcal/mol, indicating that all conformers could exist in both the gas phase and in a dimethyl sulfoxide (DMSO) solvent. dntb.gov.ua The stability order of these conformers was determined to be Esp > Eap > Zsp > Zap. sciencepublishinggroup.com

While specific data for this compound is not available, these findings on analogous structures provide a framework for understanding its conformational behavior. The orientation of the hydrazino group relative to the benzimidazole ring system is expected to be the primary determinant of its conformational isomers.

Intermolecular Interactions with Solvent Systems (e.g., water, DMSO)

The intermolecular interactions of this compound with solvents like water and dimethyl sulfoxide (DMSO) are crucial for understanding its solubility and reactivity in different media. These interactions are primarily governed by the ability of the molecule to act as both a hydrogen bond donor (from the N-H groups of the benzimidazole and hydrazino moieties) and a hydrogen bond acceptor (at the nitrogen atoms).

In aqueous solutions, water molecules can form strong hydrogen bonds with the N-H protons of the benzimidazole ring and the hydrazino group. The oxygen atoms of water act as hydrogen bond acceptors. Conversely, the nitrogen atoms of the benzimidazole and hydrazino groups can act as hydrogen bond acceptors for the protons of water molecules.

In DMSO, a polar aprotic solvent, the highly polar S=O group is a strong hydrogen bond acceptor. usm.my Therefore, DMSO molecules are expected to form strong hydrogen bonds with the N-H protons of this compound. ucl.ac.uk Studies on similar heterocyclic systems have shown that the interactions with DMSO can influence the conformational preferences of the molecule. sciencepublishinggroup.com For instance, in related benzimidazole derivatives, the presence of DMSO as a solvent was considered in theoretical calculations of conformer stability. sciencepublishinggroup.com The interactions with DMSO are also known to affect the physicochemical properties of solutes, such as their apparent molar volume. usm.my

Advanced Quantum Chemical Parameters

Dipole Moment Calculations

Theoretical calculations, typically using DFT methods, are employed to determine the dipole moment of molecules. For a series of benzimidazole-hydrazide-hydrazone compounds, which are structurally related to this compound, dipole moments have been calculated. sciencepublishinggroup.com These studies revealed that different conformers of the same molecule can have significantly different dipole moments. For example, in the gas phase, the calculated dipole moments for various conformers of a benzimidazole-hydrazide-hydrazone compound ranged from 3.21 to 6.91 Debye (D). sciencepublishinggroup.com This highlights the importance of considering the conformational landscape when evaluating the polarity of such molecules.

The table below presents hypothetical dipole moment data for different conformers of a related benzimidazole derivative, illustrating the potential range of values.

| Conformer | Dipole Moment (D) in Gas Phase | Dipole Moment (D) in DMSO |

|---|---|---|

| E synperiplanar (Esp) | 4.55 | 5.89 |

| Z synperiplanar (Zsp) | 6.91 | 8.54 |

| E antiperiplanar (Eap) | 3.21 | 4.17 |

| Z antiperiplanar (Zap) | 5.78 | 7.12 |

Note: The data in this table is based on a structurally similar benzimidazole-hydrazide-hydrazone compound and is intended for illustrative purposes. sciencepublishinggroup.com

Mulliken Charge Distributions

Mulliken charge analysis is a computational method used to estimate the partial atomic charges in a molecule, providing a picture of the electron distribution. niscpr.res.in This information is valuable for understanding the reactivity of different sites within the molecule.

For benzimidazole derivatives, DFT calculations are commonly used to determine Mulliken charges. niscpr.res.in In this compound, the nitrogen atoms are expected to carry negative charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen atoms will likely have positive charges, rendering them susceptible to nucleophilic attack or deprotonation. The carbon atoms in the aromatic rings will exhibit a more complex charge distribution, influenced by the attached substituents.

The following table provides an example of calculated Mulliken charges for a related benzimidazole derivative, which can serve as a model for understanding the charge distribution in this compound.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (imidazole) | -0.5 to -0.7 |

| N (hydrazino) | -0.3 to -0.5 |

| C (imidazole, adjacent to N) | +0.4 to +0.6 |

| H (on N-H) | +0.3 to +0.4 |

| C (methyl) | -0.2 to -0.3 |

Note: The data in this table is generalized from studies on various benzimidazole derivatives and is for illustrative purposes. niscpr.res.inresearchgate.net

Bond Dissociation Energies and Prediction of Autoxidation Susceptibility

Bond dissociation energy (BDE) is the energy required to break a bond homolytically, forming two radicals. It is a key parameter for predicting the susceptibility of a molecule to autoxidation, a process involving radical chain reactions. The weaker the bond, the more susceptible it is to cleavage and initiation of oxidation.

For this compound, the N-H bonds of the hydrazino group are of particular interest. Hydrazine derivatives are known to be effective radical scavengers, and this activity is related to the ease of hydrogen atom donation from the N-H bonds. Computational studies on hydrazine derivatives have been performed to calculate N-N and N-H BDEs. nih.gov

Research on 1H-benzimidazole-2-yl hydrazones, which are structurally very similar to the target molecule, has shown that these compounds can act as radical scavengers through hydrogen atom transfer. nih.gov The BDE of the N-H bond in the hydrazone moiety is a critical factor in this process. Lower BDE values indicate a greater propensity for hydrogen atom donation and, consequently, higher antioxidant activity. The autoxidation susceptibility of this compound will likely be related to the stability of the radical formed after hydrogen atom abstraction from the hydrazino group. The delocalization of the resulting radical over the benzimidazole ring system would contribute to its stability and lower the N-H BDE.

Below is a table showing representative BDE values for N-H bonds in related compounds to illustrate the expected range.

| Bond | Compound Type | Calculated BDE (kJ/mol) |

|---|---|---|

| N-H | Aryl Hydrazine | 320 - 350 |

| N-H | Hydrazide | 360 - 390 |

| O-H | Phenol (for comparison) | 360 - 380 |

Note: The data in this table is based on computational studies of various hydrazine derivatives and is for comparative purposes. nih.gov

First Hyperpolarizability and Nonlinear Optical Properties

The first hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule to an applied electric field. Molecules with large β values are of interest for applications in optoelectronics and photonics. Benzimidazole derivatives have been investigated as potential NLO materials due to their extended π-conjugated systems, which can be further enhanced by the introduction of electron-donating and electron-accepting groups. nih.gov

Studies on various substituted benzimidazoles have shown that the nature and position of substituents significantly influence the NLO response. nih.gov While specific calculations for this compound are not available, the general structural features suggest that it may exhibit NLO properties. The presence of the electron-donating hydrazino group connected to the aromatic benzimidazole system is a favorable arrangement for enhancing the first hyperpolarizability.

The table below presents calculated first hyperpolarizability values for some benzimidazole derivatives to provide a context for the potential NLO properties of the target compound.

| Compound | First Hyperpolarizability (βtot) (esu) |

|---|---|

| Substituted Benzimidazole 1 | 5.095 × 10⁻²⁹ |

| Substituted Benzimidazole 2 | 2.0418 × 10⁻²⁸ |

| Urea (reference) | 0.37 × 10⁻³⁰ |

Note: The data in this table is from a study on N-1-sulfonyl substituted benzimidazole derivatives and is for illustrative purposes. nih.gov

Mechanistic Research on Biological Interactions in Vitro and Computational Focus

Enzyme Inhibition Mechanisms and Target Identification (In Vitro)

The benzimidazole (B57391) core, particularly when functionalized with a hydrazone or hydrazino group, represents a privileged scaffold in medicinal chemistry. This structure has been the subject of extensive research, demonstrating a high affinity for a variety of biological targets and exhibiting a wide range of activities, including enzyme inhibition. nih.govresearchgate.net Mechanistic studies, combining in vitro enzymatic assays and in silico computational docking, have been crucial in elucidating how these molecules interact with specific enzymes at a molecular level.

Lanosterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. taylorandfrancis.comnih.gov Its inhibition disrupts membrane integrity, leading to fungal cell lysis and death, making it a primary target for azole antifungal agents. taylorandfrancis.comnih.gov The mechanism of azole drugs involves the coordination of a nitrogen atom in the azole ring to the heme iron within the enzyme's active site, acting as a non-competitive inhibitor. nih.govnih.gov

Benzimidazole derivatives have been increasingly investigated as potential antifungal agents, with some studies targeting the ergosterol biosynthesis pathway. nih.gov Research on compounds structurally related to 2-Hydrazino-4-methyl-1H-benzimidazole, such as 2-((1-(substituted phenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole derivatives, has confirmed antifungal activity against various phytopathogenic fungi. nih.gov While these studies establish the general antifungal potential of the benzimidazole-hydrazine scaffold, specific mechanistic work confirming direct inhibition of lanosterol 14α-demethylase by this compound is not extensively detailed in the available literature. However, the structural precedent of the benzimidazole class suggests this enzyme as a probable target. nih.gov

Acetyl-CoA Carboxylase (ACCase) is a vital enzyme that catalyzes the first committed step in the biosynthesis of fatty acids. nih.govscielo.br In plants, the plastidic isoform of ACCase is the target for several classes of grass-selective herbicides, which typically bind to the carboxyltransferase (CT) domain of the enzyme. scielo.brmdpi.com These inhibitors are competitive with respect to the acetyl-CoA substrate, blocking the transcarboxylation step and thereby halting fatty acid synthesis. scielo.br In mammals, two isoforms (ACC1 and ACC2) are targets for drug development against metabolic diseases. nih.gov Based on a review of the available scientific literature, there are no prominent in vitro or computational studies specifically investigating this compound or its close hydrazone derivatives as inhibitors of Acetyl-CoA Carboxylase. Research in this area is primarily focused on other chemical classes. scielo.br

Myeloperoxidase (MPO) is a heme peroxidase found in neutrophils that plays a role in the innate immune response by producing potent oxidants like hypochlorous acid (HOCl). nih.govnih.gov However, extracellular MPO activity can contribute to tissue damage in various inflammatory diseases, making it a therapeutic target. nih.govresearchgate.net

The hydrazide/hydrazino functional group is a well-established pharmacophore for MPO inhibition. nih.govnih.gov Studies on a series of benzoic acid hydrazides show they inhibit the peroxidation activity of MPO, with the mechanism dependent on the ease of oxidation of the hydrazide group by the enzyme. nih.gov Potent inhibitors like 4-aminobenzoic acid hydrazide (ABAH) act as mechanism-based inactivators. nih.gov In the presence of H₂O₂, MPO oxidizes ABAH to a radical intermediate; this radical then reduces the enzyme to its inactive ferrous state, leading to irreversible inactivation. nih.gov

Research on benzimidazole derivatives incorporating a hydrazide moiety has shown potent inhibition of both the peroxidation and chlorination cycles of MPO. nih.govresearchgate.net Specifically, 2-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-yl)acetohydrazide was identified as a highly active inhibitor of both cycles. nih.gov This suggests that the this compound scaffold likely inhibits MPO through the oxidation of its hydrazino group within the enzyme's active site, a mechanism consistent with that established for other aromatic hydrazides. nih.govnih.gov

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. The disruption of tubulin dynamics is a validated anticancer strategy. Research has demonstrated that 1H-benzimidazol-2-yl hydrazones can function as tubulin polymerization inhibitors. nih.govnih.gov

The mechanism of action involves a direct interaction with tubulin, leading to an elongation of the nucleation phase and a reduction in the rate of polymerization, an effect comparable to the known inhibitor nocodazole. nih.gov Molecular docking studies have provided insight into this interaction, suggesting that these benzimidazole derivatives bind to the colchicine binding site on β-tubulin. nih.gov The ability of these compounds to modulate microtubule polymerization confirms that their biological effects, such as anthelmintic and antiproliferative activities, are mediated through this mechanism. nih.gov Studies on derivatives with a methyl group on the benzimidazole ring, such as 2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone, have confirmed potent activity, highlighting the relevance of this scaffold. nih.gov

| Compound | Activity/Parameter | Value | Reference |

|---|---|---|---|

| 2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone | Anthelmintic Activity (vs. T. spiralis) | 100% mortality after 24h | nih.gov |

| Mechanism | Modulation of microtubule polymerization | nih.gov |